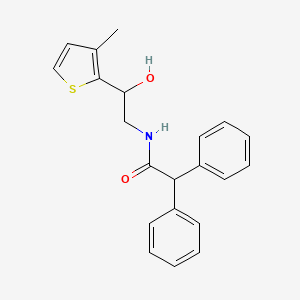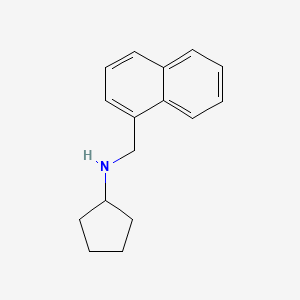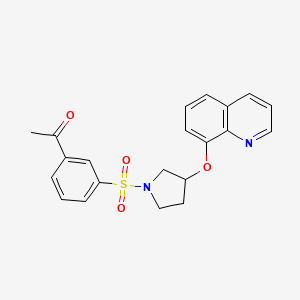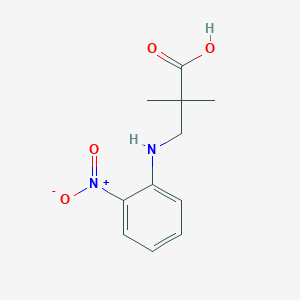![molecular formula C25H25N5O3S B2614723 5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-55-6](/img/structure/B2614723.png)
5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups, including an ethyl group, a phenyl group, a piperazine ring, and a pyrazolo[4,3-c]pyridin-3-one ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Transformations
Compounds with complex structures like the one mentioned often serve as key intermediates in the synthesis of various heterocyclic systems, which are of significant interest due to their biological activities. For example, Youssef et al. (2011) described the synthesis of related heterocyclic systems with potential biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing the chemical versatility and potential for generating biologically active molecules Youssef et al., 2011.
Biological Activity
Research on compounds with similar structures often focuses on their antimicrobial and antifungal activities. Rajkumar et al. (2014) synthesized piperazine derivatives and tested them for in vitro antimicrobial activities, highlighting the pharmaceutical potential of these compounds Rajkumar et al., 2014.
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, emphasizing the role of computational and biological assays in identifying potential therapeutic agents Flefel et al., 2018. This approach is crucial for compounds with complex structures, as it helps predict their interactions with biological targets.
Inflammation Regulation
Bilavendran et al. (2019) explored the anti-inflammatory properties of pyrazolo-pyridine analogs, demonstrating the importance of such compounds in developing new anti-inflammatory medications. Their research included in silico binding affinity and in vitro COX-2 inhibition studies Bilavendran et al., 2019.
Eigenschaften
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-2-27-16-20(23-21(17-27)25(33)30(26-23)18-7-4-3-5-8-18)24(32)29-12-10-28(11-13-29)22(31)15-19-9-6-14-34-19/h3-9,14,16-17H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWRSSUSCKSXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)




![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)



![(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2614656.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2614657.png)


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)